molecular formula C13H11N3O3 B2432288 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid CAS No. 844455-03-4

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid

Cat. No. B2432288
CAS RN: 844455-03-4
M. Wt: 257.249
InChI Key: HYHCFJCCDXGIKT-UHFFFAOYSA-N
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Description

The compound “2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid” has a CAS number of 844455-03-4 . It has a molecular weight of 257.25 and a molecular formula of C13H11N3O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.25 and a molecular formula of C13H11N3O3 . Other specific physical and chemical properties are not provided in the search results.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural similarity to other pyrimidine derivatives , it may interact with its targets through hydrogen bonding and hydrophobic interactions.

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown due to the lack of research data . Pyrimidine derivatives have been known to play roles in various biochemical pathways, including nucleotide synthesis and signal transduction .

Pharmacokinetics

The compound’s lipophilicity suggests that it may diffuse easily into cells .

Result of Action

The molecular and cellular effects of 2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid’s action are currently unknown due to the lack of research data

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. Specific information on how these factors affect 2-((2-methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid is currently unavailable .

properties

IUPAC Name

2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-7-15-11-8-4-2-3-5-9(8)19-12(11)13(16-7)14-6-10(17)18/h2-5H,6H2,1H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHCFJCCDXGIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=N1)NCC(=O)O)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)acetic acid

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